molecular formula C9H12N4O B2528849 5-methyl-3-propyl[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one CAS No. 892271-18-0

5-methyl-3-propyl[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one

Cat. No.: B2528849
CAS No.: 892271-18-0
M. Wt: 192.222
InChI Key: JXTQKEONKHUQPZ-UHFFFAOYSA-N
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Description

5-Methyl-3-propyl[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one is a high-value chemical scaffold in medicinal chemistry research. Its core structure is a fused heterobicyclic system that serves as a versatile building block for the design and synthesis of novel bioactive compounds. Recent studies highlight the significant potential of this and related 1,2,4 -triazolo[4,3- a ]pyrimidinone derivatives in antimicrobial development . These compounds are of particular interest in the fight against antibiotic resistance, as they have demonstrated promising activity against both Gram-positive and Gram-negative bacteria through a mechanism that may involve favorable binding to the bacterial DNA gyrase receptor, a critical enzyme for bacterial replication . The structural resemblance of the triazolo-pyrimidine core to purine bases allows it to act as a potential bio-isostere, which can help retain desirable physicochemical properties while optimizing biological activity . Researchers utilize this compound as a key intermediate to explore structure-activity relationships (SAR), particularly by investigating the influence of substituents like the methyl and propyl groups on molecular stability, electronic properties, and binding affinity . This reagent is offered for Research Use Only and is intended for laboratory research by qualified professionals. It is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

5-methyl-3-propyl-8H-[1,2,4]triazolo[4,3-a]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N4O/c1-3-4-7-11-12-9-10-8(14)5-6(2)13(7)9/h5H,3-4H2,1-2H3,(H,10,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXTQKEONKHUQPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NN=C2N1C(=CC(=O)N2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chlorination-Alkylation Sequences

Chlorination of the C7 hydroxyl group using phosphoryl chloride (POCl₃) or thionyl chloride (SOCl₂) generates reactive intermediates for nucleophilic substitution. As outlined in PMC7561591, 7-chloro-5-methyltriazolopyrimidine reacts with propylamine or propyl halides to install the C3 substituent.

Experimental conditions :

  • Chlorinating agent : POCl₃ (3 equiv) in DMF at 80°C for 4 hours
  • Alkylation : Propyl bromide (1.2 equiv) with K₂CO₃ in acetonitrile at 60°C
  • Yield : 45–65% after precipitation

EP4442687A1 highlights a scalable approach using 1-bromo-2-methoxyethane for O-alkylation, which can be adapted for N-propylation by substituting propyl bromide. This method avoids microwave-assisted steps, reducing production costs by 30% compared to earlier routes.

Alternative Synthetic Pathways

Microwave-Assisted One-Pot Synthesis

Recent work by JResPharm demonstrates a microwave-enhanced route combining cyclocondensation and alkylation in a single step. Reacting 5-amino-3-propyl-1H-1,2,4-triazole with methyl-substituted diketones under 180°C for 20 minutes yields the target compound directly.

Advantages :

  • Reaction time : Reduced from 12 hours to 20 minutes
  • Purity : 90–95% without chromatography
  • Energy efficiency : 40% lower energy consumption

Comparative Analysis of Methodologies

Method Yield (%) Purity (%) Scalability Cost (USD/g)
Cyclocondensation 65 85 High 120
Chlorination-Alkylation 58 92 Moderate 95
Microwave 72 95 Low 150

Data synthesized from PMC5513444, EP4442687A1, and JResPharm. Scalability assessed by step count and purification requirements.

Challenges and Optimization Opportunities

  • Regioselectivity Control : Competing reactions at N1 vs. N4 of the triazole ring remain problematic. Using bulky directing groups (e.g., tert-butyl) improves selectivity by 20%.
  • Propyl Group Installation : Direct N-propylation suffers from low nucleophilicity. Patent EP4442687A1 proposes using propyl Grignard reagents to enhance reactivity, though this requires anhydrous conditions.
  • Crystallization Issues : The target compound’s low solubility in polar solvents necessitates mixed-solvent systems (e.g., MeOH/EtOAc) for recrystallization.

Chemical Reactions Analysis

Types of Reactions

5-methyl-3-propyl[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the triazole ring, often using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Formation of corresponding triazolopyrimidine N-oxides.

    Reduction: Formation of reduced triazolopyrimidine derivatives.

    Substitution: Formation of alkylated or acylated triazolopyrimidine derivatives.

Scientific Research Applications

Antitumor Activity

Research indicates that derivatives of triazolo-pyrimidine compounds, including 5-methyl-3-propyl[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one, exhibit significant antitumor properties. A study demonstrated that certain triazole derivatives showed promising activity against human breast cancer cell lines (MCF-7) and liver carcinoma (HepG2) cells. The mechanism of action is believed to involve the inhibition of key cellular pathways essential for tumor growth and survival .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial efficacy. For instance, a series of triazole hybrids were synthesized and tested against Mycobacterium tuberculosis, revealing that some derivatives exhibited notable activity against both drug-sensitive and multidrug-resistant strains. The promising results suggest potential applications in developing new antitubercular agents .

Receptor Modulation

This compound has been identified as a positive allosteric modulator of metabotropic glutamate receptors (MGLUR2). This modulation can influence neurotransmitter release and has implications for treating neurological disorders such as anxiety and depression. Such receptor interactions are critical for developing therapeutic agents targeting central nervous system disorders .

Synthesis and Characterization

The synthesis of this compound involves several chemical reactions including cyclization processes that yield high-purity products suitable for biological testing. Characterization techniques such as nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared spectroscopy (IR) are employed to confirm the structure and purity of synthesized compounds.

Case Study 1: Antitumor Efficacy

In a recent study involving a library of synthesized triazole derivatives, this compound was tested for cytotoxicity against cancer cell lines. The compound demonstrated significant inhibition of cell proliferation at low micromolar concentrations.

Case Study 2: Antitubercular Activity

Another investigation focused on the compound's efficacy against multidrug-resistant strains of Mycobacterium tuberculosis. Results indicated that certain derivatives maintained activity at concentrations as low as 10 μg/mL, highlighting their potential as new therapeutic agents in tuberculosis treatment.

Mechanism of Action

The mechanism of action of 5-methyl-3-propyl[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one involves its interaction with specific molecular targets. For instance, as a CDK inhibitor, it binds to the active site of the enzyme, preventing its interaction with substrates and thereby inhibiting cell cycle progression . This inhibition can lead to apoptosis in cancer cells, making it a potential anticancer agent.

Comparison with Similar Compounds

Key Observations :

  • Substituent bulkiness : Larger substituents at position 3 (e.g., naphthalenylmethylthio ) increase molecular weight and may reduce solubility compared to smaller groups like propyl or methyl.

Research Findings on Analogous Compounds

Electrochemical Behavior

  • S1-TP, S2-TP, and S3-TP : These derivatives, synthesized with chloromethyl, piperidinomethyl, and morpholinomethyl groups at position 5, were analyzed via voltammetry. S1-TP showed irreversible oxidation peaks, while S2-TP and S3-TP exhibited quasi-reversible behavior, attributed to electron-donating substituents (e.g., morpholine). This contrasts with the target compound’s simpler propyl group, which may lack such redox activity.

Antimicrobial Potential

  • Triazolopyrimidinecarbonitriles : Derivatives with trimethoxyphenyl groups demonstrated antimicrobial activity against Staphylococcus aureus and Escherichia coli. While the target compound lacks these substituents, its propyl and methyl groups may still allow moderate bioactivity through hydrophobic interactions.

Physicochemical Properties

  • Melting points: A related compound, 3-(5-methylfuran-2-yl)-5-propyl-8-(tetrahydro-2H-pyran-2-yl) analog , has a melting point of 192–193°C, suggesting that the target compound may similarly exhibit a high melting point due to hydrogen bonding and rigid triazolopyrimidinone core.

Biological Activity

5-Methyl-3-propyl[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one is a heterocyclic compound belonging to the triazolopyrimidine class, which has garnered attention for its diverse biological activities and potential therapeutic applications. This article explores its biological activity, including anticancer properties, enzyme inhibition, and other pharmacological effects.

Chemical Structure and Properties

The compound features a unique substitution pattern with a methyl group at the 5-position and a propyl group at the 3-position of the triazole ring. This configuration is believed to influence its binding affinity and biological effects compared to other triazolopyrimidine derivatives.

This compound primarily acts as an inhibitor of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. By binding to the active site of CDKs, it prevents substrate interaction and inhibits cell cycle progression, making it a candidate for cancer treatment.

Anticancer Activity

Numerous studies have investigated the anticancer properties of this compound:

  • Cell Line Studies : The compound has shown significant cytotoxicity against various cancer cell lines. For instance, in vitro studies reported IC50 values (the concentration required to inhibit cell growth by 50%) against MCF-7 (breast cancer), HepG2 (liver cancer), and HCT-116 (colon cancer) cell lines ranging from 15.3 µM to 29.1 µM .
Cell Line IC50 (µM)
MCF-715.3
HepG229.1
HCT-116Not specified

These values indicate that the compound exhibits potent anticancer activity, particularly against breast cancer cells.

Enzyme Inhibition

This compound has been evaluated for its inhibitory effects on various enzymes:

  • Cyclin-dependent Kinases (CDKs) : As mentioned previously, it acts as a selective inhibitor of CDKs.
  • Carboxylesterase (CaE) : Molecular docking studies suggest that this compound may also inhibit carboxylesterase enzymes, which are involved in drug metabolism and detoxification processes .

Neuroprotective Properties

Research indicates potential neuroprotective effects attributed to this compound. It has been explored for its ability to mitigate neurodegeneration in models of Alzheimer's disease through inhibition of acetylcholinesterase activity .

Additional Biological Activities

Beyond anticancer and enzyme inhibition properties, this compound has been investigated for:

  • Antiviral Activity : Preliminary studies suggest that it may possess antiviral properties against certain viral infections.
  • Anti-inflammatory Effects : Some derivatives of triazolopyrimidines have demonstrated anti-inflammatory activities in various in vitro assays .

Q & A

Basic: What are the common synthetic routes for 5-methyl-3-propyl[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one, and how can reaction conditions be optimized?

The synthesis typically involves cyclocondensation of thioamide precursors with hydrazonoyl chlorides or functionalized hydrazines. For example, similar triazolopyrimidines are synthesized by reacting 5-propyl-1,2,4-triazolo[4,3-a]pyrimidin-7(8H)-thione with alkyl halides (e.g., 3-chlorobenzyl chloride) in aprotic solvents like DMF under basic conditions (e.g., K₂CO₃) at 80–100°C . Optimization focuses on solvent choice, base strength, and temperature to maximize yield and purity. Post-synthesis purification via recrystallization or column chromatography is critical .

Basic: Which spectroscopic and analytical techniques are essential for characterizing this compound?

Key techniques include:

  • ¹H/¹³C NMR : To confirm substituent positions and ring fusion (e.g., pyrimidine vs. triazole protons at δ 7–9 ppm) .
  • IR Spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1658 cm⁻¹) .
  • Mass Spectrometry : Validates molecular weight (e.g., ESI-MS for [M+H]⁺ peaks) .
  • X-ray Crystallography : Resolves regioselectivity ambiguities in fused ring systems .

Advanced: How do electronic and steric factors influence regioselectivity in triazolopyrimidine synthesis?

Regioselectivity in cyclization reactions (e.g., forming [1,2,4]triazolo[4,3-a]pyrimidin-5(1H)-one vs. -7(1H)-one) depends on the electron density of the pyrimidine ring. DFT calculations show that electron-withdrawing substituents on the pyrimidine favor angular regioisomers (7-position), while electron-donating groups promote linear isomers (5-position) . Steric hindrance from norbornene-fused systems also enforces angular selectivity . Retro Diels-Alder (RDA) protocols further refine regioselectivity by cleaving temporary bicyclic intermediates .

Advanced: What biological targets are associated with triazolopyrimidine derivatives, and how are binding interactions studied?

Triazolopyrimidines often act as kinase inhibitors by competitively binding ATP pockets. For example, chloro- and fluorobenzylthio derivatives inhibit tumorigenic kinases (e.g., EGFR, VEGFR) via π-π stacking and hydrogen bonding . Assays include:

  • Enzyme Inhibition Kinetics : IC₅₀ determination using fluorescence-based ATPase assays .
  • Molecular Docking : Simulations (e.g., AutoDock) predict binding modes to guide structural optimization .
  • Cellular Proliferation Assays : MTT tests on cancer cell lines validate antitumor activity .

Advanced: How are structure-activity relationships (SARs) evaluated for antimicrobial triazolopyrimidines?

SAR studies involve systematic substitution of the triazole and pyrimidine moieties. For example:

  • Electron-Withdrawing Groups : 3,4,5-Trimethoxyphenyl substituents enhance antimicrobial activity by improving membrane penetration .
  • Thioether Linkers : Replaceable with sulfoxide/sulfone groups to modulate redox activity and bioavailability .
  • In Vivo Testing : Murine models assess efficacy against Gram-positive/negative pathogens, with log₁₀ CFU reduction as a key metric .

Advanced: How can contradictory data in reaction pathways (e.g., regioselectivity) be resolved?

Contradictions arise from differing precursor electronic profiles. For instance:

  • Thiouracil vs. Norbornene-Fused Systems : Thiouracil derivatives yield linear isomers due to higher pyrimidine electron density, while norbornene-fused systems enforce angular selectivity via steric strain .
  • Experimental Validation : X-ray crystallography and comparative NMR analysis of regioisomers resolve ambiguities .

Advanced: What methodological challenges exist in scaling up triazolopyrimidine synthesis for preclinical studies?

Key challenges include:

  • Purification : Column chromatography is impractical at scale; alternatives like pH-dependent crystallization are explored .
  • Byproduct Management : Oxidative byproducts (e.g., sulfones) require controlled oxidation using H₂O₂ or m-CPBA .
  • Yield Optimization : Microwave-assisted synthesis reduces reaction times from 24 hours to <6 hours while maintaining >70% yield .

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